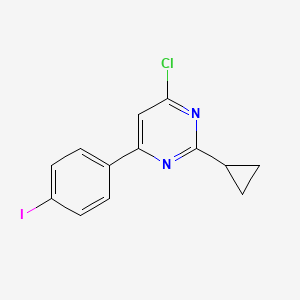
4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine is a useful research compound. Its molecular formula is C13H10ClIN2 and its molecular weight is 356.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a cyclopropyl group, a chlorine atom, and an iodophenyl moiety. Its molecular formula is CHClI N, and it has a molecular weight of 304.56 g/mol. The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The structure of this compound includes:
- A pyrimidine ring , which is known for its role in various biological activities.
- A cyclopropyl group that may enhance the compound's reactivity and biological interactions.
- Halogen substituents (chlorine and iodine) which are known to influence the pharmacological properties of compounds.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting tumor growth and proliferation. For example, studies have highlighted their effectiveness against several cancer types, including melanoma and breast cancer.
- Antiviral Properties : Some derivatives have demonstrated activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV), suggesting potential therapeutic applications in virology .
The biological activity of this compound can be attributed to its interaction with various biological targets. For instance:
- It may act as an inhibitor of specific kinases involved in cancer progression.
- The halogen atoms can enhance binding affinity to target proteins, thereby increasing the efficacy of the compound.
Case Studies
- Anticancer Efficacy : In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antiviral Activity : A study evaluated the compound's effectiveness against HCMV, revealing that it inhibited viral replication at low micromolar concentrations without significant cytotoxicity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Similarity (%) | Unique Features |
|---|---|---|---|
| 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-pyrimidine | Structure | 76% | Contains a methylamino group |
| N-(5-Fluoro-2-iodophenyl)acetamide | Structure | 65% | Acetamide functional group |
| 8-Fluoroquinazoline-2,4(1H,3H)-dione | Structure | 64% | Quinazoline core |
This table illustrates that while these compounds share structural similarities, their unique features may influence their biological activity differently.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQOJXGJJNLNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















